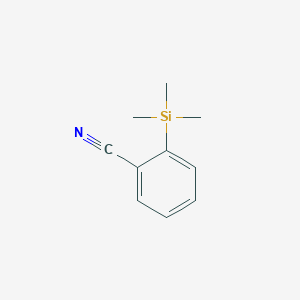
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) is a chemical compound that belongs to the class of piperazinones. Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone group. This specific compound is characterized by the presence of four methyl groups and an oxime functional group in the (Z)-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) typically involves the reaction of 1,3,3,4-tetramethylpiperazin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux. The oxime product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Substituted piperazinones with various functional groups.
Scientific Research Applications
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Piperazinone,1,3,3,4-tetramethyl-,oxime,(E)-(9ci)
- Piperazinone,1,3,3,4-tetramethyl-,hydrazone
- Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-
Uniqueness
Piperazinone,1,3,3,4-tetramethyl-,oxime,(Z)-(9ci) is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The presence of four methyl groups also distinguishes it from other piperazinones, potentially affecting its solubility and interaction with other molecules.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(NZ)-N-(1,3,3,4-tetramethylpiperazin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17N3O/c1-8(2)7(9-12)10(3)5-6-11(8)4/h12H,5-6H2,1-4H3/b9-7- |
InChI Key |
SPIQDTWYECADJS-CLFYSBASSA-N |
Isomeric SMILES |
CC1(/C(=N/O)/N(CCN1C)C)C |
Canonical SMILES |
CC1(C(=NO)N(CCN1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)


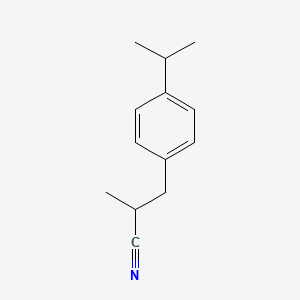
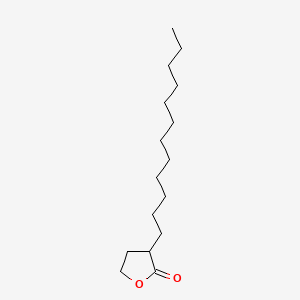

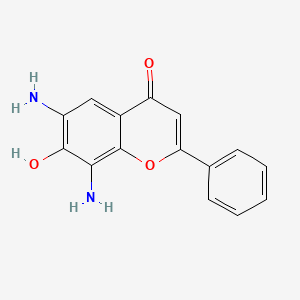
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
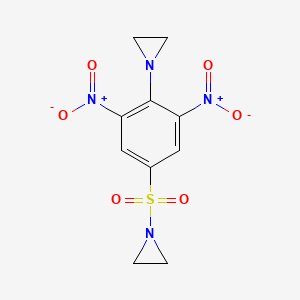
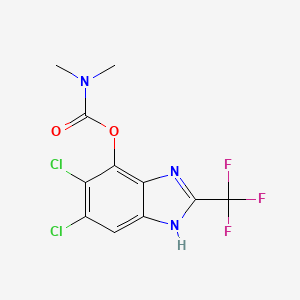
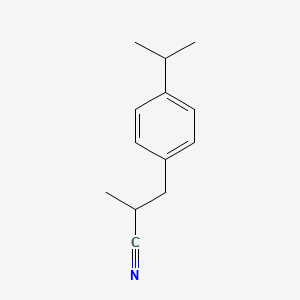
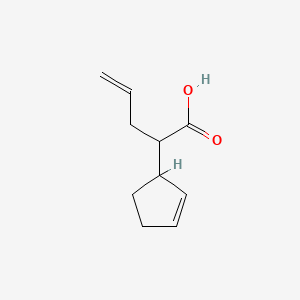
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
